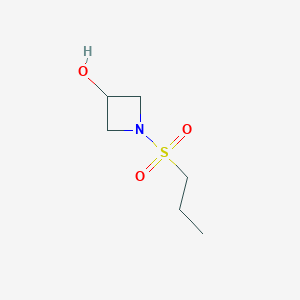
1-propylsulfonylazetidin-3-ol
Overview
Description
1-propylsulfonylazetidin-3-ol is a chemical compound that features a four-membered azetidine ring with a hydroxyl group and a propane-1-sulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propylsulfonylazetidin-3-ol typically involves the reaction of azetidine with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Chemical Reactions Analysis
Types of Reactions
1-propylsulfonylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of halides or amines.
Scientific Research Applications
1-propylsulfonylazetidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-propylsulfonylazetidin-3-ol involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Propanesulfonyl chloride: A precursor used in the synthesis of 1-propylsulfonylazetidin-3-ol.
Azetidine-3-ol: Lacks the sulfonyl group but shares the azetidine ring structure.
Propane-1-sulfonic acid: Contains the sulfonic acid group but lacks the azetidine ring.
Uniqueness
This compound is unique due to the combination of the azetidine ring and the sulfonyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
1-propylsulfonylazetidin-3-ol |
InChI |
InChI=1S/C6H13NO3S/c1-2-3-11(9,10)7-4-6(8)5-7/h6,8H,2-5H2,1H3 |
InChI Key |
JGKHSFVGQGSOLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CC(C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Fluoro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B8698354.png)
![4-[(4-Methoxy-2-methylphenyl)amino]butanenitrile](/img/structure/B8698358.png)
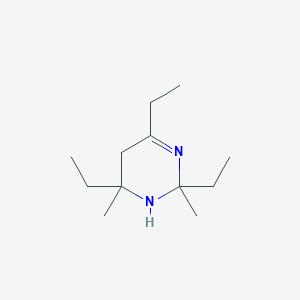
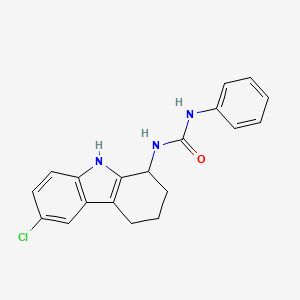
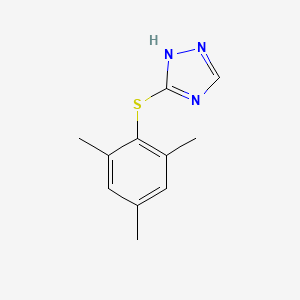
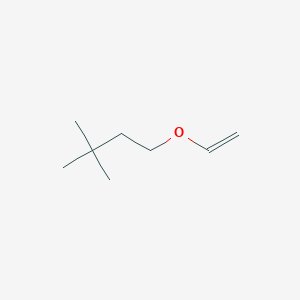
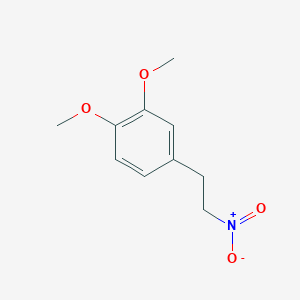
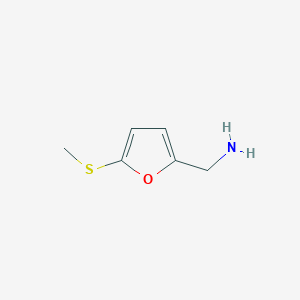
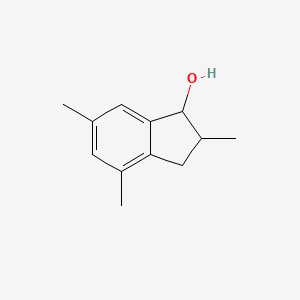
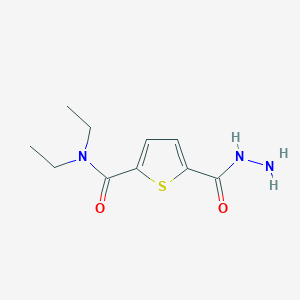
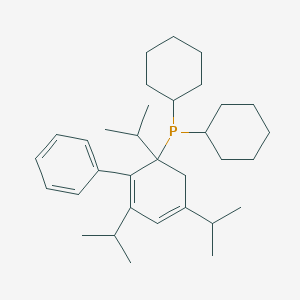
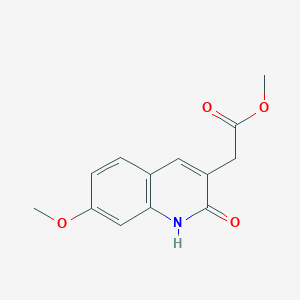
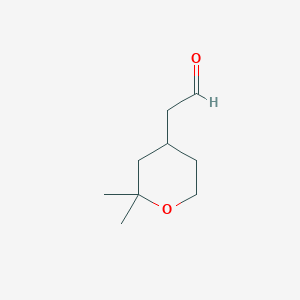
![1,3-dimethyl-7-amino-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8698453.png)
